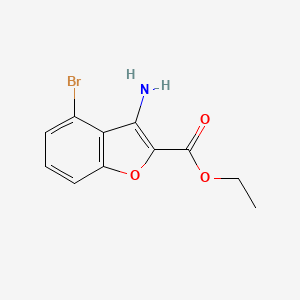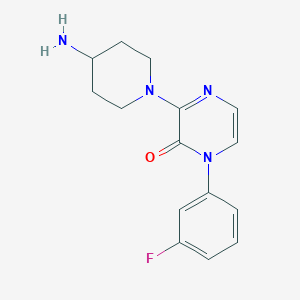![molecular formula C20H25NO B11838204 1-[(4-Methoxyphenyl)methyl]-2-propyl-1,2,3,4-tetrahydroisoquinoline CAS No. 61367-91-7](/img/structure/B11838204.png)
1-[(4-Methoxyphenyl)methyl]-2-propyl-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxybenzyl)-2-propyl-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a methoxybenzyl group attached to the nitrogen atom of the isoquinoline ring and a propyl group at the second position. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxybenzyl)-2-propyl-1,2,3,4-tetrahydroisoquinoline can be synthesized through several synthetic routes. One common method involves the Pictet-Spengler reaction, where a 4-methoxybenzylamine reacts with a propyl-substituted aldehyde in the presence of an acid catalyst to form the desired tetrahydroisoquinoline structure. The reaction typically proceeds under mild conditions, such as room temperature, and can be completed within a few hours.
Industrial Production Methods: Industrial production of 1-(4-Methoxybenzyl)-2-propyl-1,2,3,4-tetrahydroisoquinoline may involve optimization of the Pictet-Spengler reaction for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxybenzyl)-2-propyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the tetrahydroisoquinoline ring to a fully saturated isoquinoline.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as bromine or nitric acid for halogenation and nitration, respectively.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Fully saturated isoquinoline.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzyl)-2-propyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, modulating their activity. The compound’s effects on cellular signaling pathways can lead to various biological outcomes, such as altered gene expression or enzyme activity.
Comparison with Similar Compounds
1-(4-Methoxybenzyl)-2-propyl-1,2,3,4-tetrahydroisoquinoline can be compared with other tetrahydroisoquinoline derivatives, such as:
1-Benzyl-2-propyl-1,2,3,4-tetrahydroisoquinoline: Lacks the methoxy group, resulting in different chemical and biological properties.
1-(4-Hydroxybenzyl)-2-propyl-1,2,3,4-tetrahydroisoquinoline: Contains a hydroxy group instead of a methoxy group, which can influence its reactivity and interactions.
1-(4-Methoxybenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline: Substitution of the propyl group with a methyl group alters its steric and electronic properties.
The uniqueness of 1-(4-Methoxybenzyl)-2-propyl-1,2,3,4-tetrahydroisoquinoline lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
61367-91-7 |
|---|---|
Molecular Formula |
C20H25NO |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-2-propyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C20H25NO/c1-3-13-21-14-12-17-6-4-5-7-19(17)20(21)15-16-8-10-18(22-2)11-9-16/h4-11,20H,3,12-15H2,1-2H3 |
InChI Key |
WFDXKHLQMUQGDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC2=CC=CC=C2C1CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



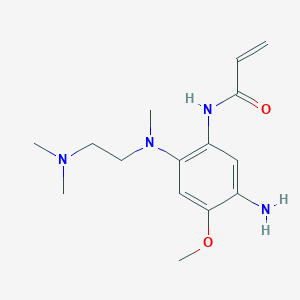



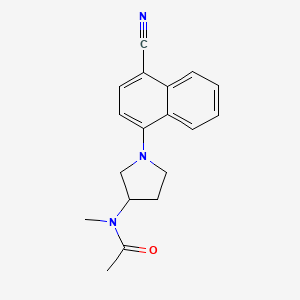
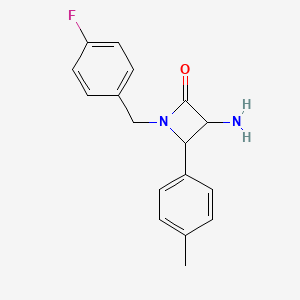
![tert-Butyl 2-(2-fluoro-2-methylpropyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B11838149.png)
